molecular formula C12H15Cl2N3 B2494627 2-(Pyrrolidin-3-yl)-1,8-naphthyridine dihydrochloride CAS No. 1909318-98-4

2-(Pyrrolidin-3-yl)-1,8-naphthyridine dihydrochloride

Cat. No. B2494627
CAS RN: 1909318-98-4
M. Wt: 272.17
InChI Key: YTSTYSMGWQUTCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]naphthyridines, closely related to 2-(Pyrrolidin-3-yl)-1,8-naphthyridine dihydrochloride, can be achieved through Lewis acid-mediated cycloisomerization of 3-alkynyl-2-([1H]-pyrrol-1-yl)pyridines and 3-alkynyl-4-([1H]-pyrrol-1-yl)pyridines, yielding various derivatives with up to 78% efficiency (Flader et al., 2017). Another approach involves a three-component process leading to highly fluorescent pyrrolo[2,3-b]pyridines and [1,8]naphthyridines through a coupling-isomerization-enamine-addition-cyclocondensation sequence (Schramm et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been elucidated through various spectroscopic and computational methods. For instance, DFT calculations have been used to study the tautomerization and NLO properties of related naphthyridine derivatives, providing insights into their electronic properties and energetics (Wazzan & Safi, 2017).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives involves various reactions, including cycloisomerization, coupling-isomerization sequences, and heterocyclization reactions leading to the formation of complex heterocyclic structures with potential biological activity (El-Adasy et al., 2013).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, can significantly influence its application in various fields. For example, the crystal structure of closely related naphthyridine derivatives has been characterized to understand their molecular packing and interactions, which are crucial for designing materials with specific properties (Gou et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the development of pharmaceuticals and materials. Research into the synthesis and antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety provides valuable insights into the potential therapeutic applications of these compounds (Tang et al., 2018).

properties

IUPAC Name

2-pyrrolidin-3-yl-1,8-naphthyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.2ClH/c1-2-9-3-4-11(10-5-7-13-8-10)15-12(9)14-6-1;;/h1-4,6,10,13H,5,7-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSTYSMGWQUTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC3=C(C=CC=N3)C=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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